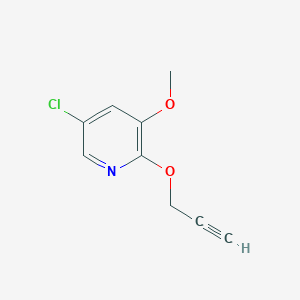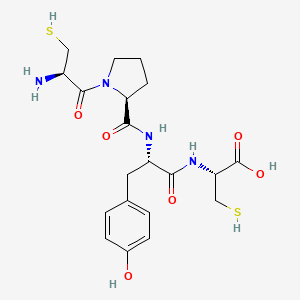![molecular formula C22H27N3 B14235257 1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]- CAS No. 510755-29-0](/img/structure/B14235257.png)
1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is a complex organic compound that belongs to the class of ethylenediamines. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a 3-methylphenyl group and an ethylenediamine backbone with diethyl substitutions. It is used in various scientific and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline with 3-methylphenylamine to form an intermediate product. This intermediate is then reacted with N,N-diethylethylenediamine under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors. Quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
科学研究应用
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The ethylenediamine backbone allows the compound to chelate metal ions, forming stable complexes that can act as catalysts or therapeutic agents.
相似化合物的比较
Similar Compounds
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Similar structure but with dimethyl substitutions instead of the quinoline ring.
N-(1-Naphthyl)ethylenediamine: Contains a naphthyl group instead of the quinoline ring.
Ethylenediamine: The simplest form of ethylenediamine without any substitutions.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the quinoline ring and the 3-methylphenyl group enhances its ability to interact with biological targets and form stable metal complexes, making it valuable in various applications.
属性
CAS 编号 |
510755-29-0 |
|---|---|
分子式 |
C22H27N3 |
分子量 |
333.5 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-[2-(3-methylphenyl)quinolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C22H27N3/c1-4-25(5-2)14-13-23-22-16-21(18-10-8-9-17(3)15-18)24-20-12-7-6-11-19(20)22/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,23,24) |
InChI 键 |
UQDCCPNXTAGVNJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

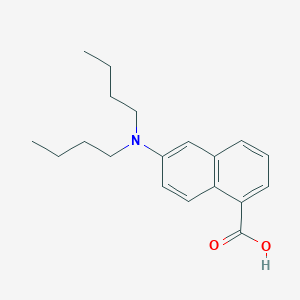
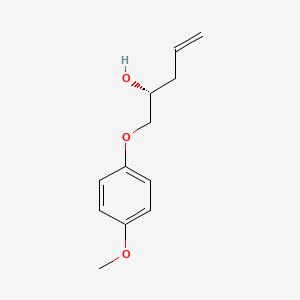
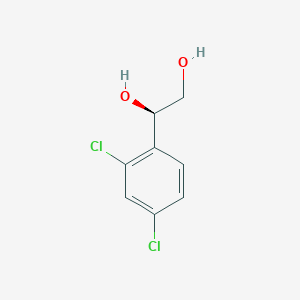
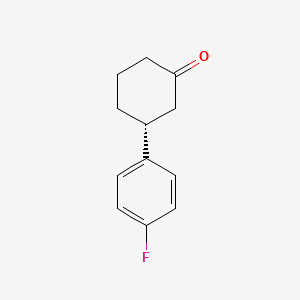
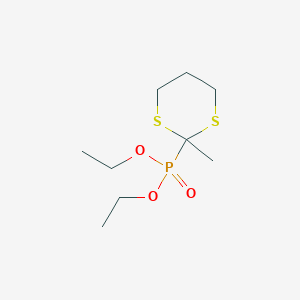
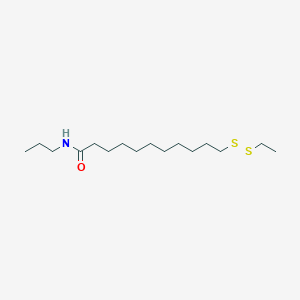
![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
